Technical Guide: Physical, Chemical, and Operational Profiling of Tert-butyl N-(3-methoxypropyl)carbamate
Technical Guide: Physical, Chemical, and Operational Profiling of Tert-butyl N-(3-methoxypropyl)carbamate
Executive Summary
Tert-butyl N-(3-methoxypropyl)carbamate (CAS: 911300-60-2) is a highly versatile, orthogonally protected aliphatic amine extensively utilized in advanced organic synthesis, medicinal chemistry, and the development of complex drug delivery systems[1]. By masking the primary amine of 3-methoxypropylamine with a tert-butoxycarbonyl (Boc) group, chemists can perform aggressive synthetic transformations on other parts of a molecule without risking unwanted N-alkylation or N-acylation. The terminal methoxy ether provides a hydrophilic, PEG-like character, which is increasingly leveraged in Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) to optimize pharmacokinetic profiles and aqueous solubility[2].
Physicochemical Profiling
Understanding the physical and chemical properties of this building block is critical for predicting its behavior in various solvent systems and chromatographic environments. The compound exhibits high lipophilicity due to the tert-butyl group, counterbalanced by the hydrogen-bonding capacity of the carbamate and ether oxygen[1].
Table 1: Core Physicochemical Properties
| Property | Value | Scientific Implication |
| CAS Registry Number | 911300-60-2 | Unique identifier for procurement and safety tracking. |
| Molecular Formula | C9H19NO3 | Dictates mass spectrometric expected m/z (189.25 g/mol ). |
| Fraction Csp3 | 0.89 | High three-dimensionality, favorable for modern drug design[1]. |
| Rotatable Bonds | 6 | High conformational flexibility, ideal for linker applications. |
| H-Bond Donors | 1 | The carbamate N-H remains available for hydrogen bonding[1]. |
| H-Bond Acceptors | 3 | Contributed by the ether oxygen and carbamate oxygens[1]. |
| Molar Refractivity | 46.25 - 51.15 | Indicates the total polarizability of the molecule[1]. |
Chemical Reactivity & Mechanistic Logic
The strategic value of Tert-butyl N-(3-methoxypropyl)carbamate lies in its chemoselectivity. The Boc group relies on the steric bulk of the tert-butyl moiety to shield the carbamate nitrogen from nucleophilic attack. Furthermore, the resonance delocalization of the nitrogen lone pair into the adjacent carbonyl significantly reduces its basicity.
Orthogonality and Stability
The Boc group is highly stable to catalytic hydrogenation, strong nucleophiles, and basic conditions (e.g., NaOH, NaH), allowing for orthogonal deprotection strategies when used alongside Fmoc or Cbz protecting groups.
Mechanism of Acidic Deprotection
Deprotection is strictly acid-catalyzed. The mechanism involves the protonation of the carbamate carbonyl oxygen, which increases the electrophilicity of the carbamate carbon. This induces the heterolytic cleavage of the tert-butyl C-O bond, generating a stable tert-butyl cation (which rapidly eliminates a proton to form isobutylene gas) and a carbamic acid intermediate. The carbamic acid spontaneously decarboxylates to release CO2 gas, yielding the free 3-methoxypropylamine as an ammonium salt.
Mechanistic pathway of acid-catalyzed Boc deprotection yielding the amine salt.
Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every critical step includes an in-process control (IPC) to verify the causality of the experimental choices.
Protocol A: Synthesis via N-tert-Butoxycarbonylation
Objective: Protect 3-methoxypropylamine using Di-tert-butyl dicarbonate (Boc2O)[3]. Causality: The reaction is highly exothermic. Cooling to 0°C prevents the thermal degradation of Boc2O and suppresses the formation of symmetrical urea byproducts.
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Initialization: Dissolve 3-methoxypropylamine (1.0 eq) in anhydrous Dichloromethane (DCM) (10 mL/g) under an inert nitrogen atmosphere.
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Thermal Control: Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0°C.
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Reagent Addition: Dissolve Boc2O (1.05 eq) in a minimal volume of DCM and add it dropwise via an addition funnel over 30 minutes. Causality: Dropwise addition maintains a low concentration of the electrophile, favoring mono-protection.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature, stirring for 4-6 hours.
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Self-Validation Check (IPC): Spot the reaction mixture on a silica TLC plate alongside the starting amine. Develop the plate and stain with Ninhydrin. The reaction is complete when no purple/pink spot (free primary amine) is visible at the baseline.
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Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield Tert-butyl N-(3-methoxypropyl)carbamate.
Protocol B: Acid-Mediated Deprotection
Objective: Cleave the Boc group to recover the primary amine for downstream coupling[2]. Causality: Trifluoroacetic acid (TFA) is utilized because it is a strong acid capable of driving the protonation step, yet volatile enough to be removed via rotary evaporation.
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Initialization: Dissolve Tert-butyl N-(3-methoxypropyl)carbamate in DCM (5 mL/g) and cool to 0°C.
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Cleavage Initiation: Add TFA (10-20 eq) dropwise. Causality: Immediate gas evolution (CO2 and isobutylene) will be observed. Adequate venting is required.
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Propagation: Stir at room temperature for 2 hours.
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Self-Validation Check (IPC): Analyze via LC-MS. The disappearance of the starting material mass (m/z 189.25) and the appearance of the free amine mass (m/z 90.14) confirms complete deprotection.
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Isolation: Concentrate the mixture under vacuum. Co-evaporate with toluene (3x) to remove residual TFA, yielding the amine as a TFA salt.
End-to-end workflow for the synthesis and subsequent deprotection of the target compound.
Applications in Drug Development
The incorporation of the 3-methoxypropylamine motif is a strategic choice in medicinal chemistry. In the synthesis of C20-modified salinomycin derivatives and other complex macrocycles, this moiety is used to disrupt highly crystalline lattice structures of the parent API, thereby lowering the melting point and drastically improving aqueous solubility[2]. The ether oxygen acts as a potent hydrogen bond acceptor, improving target binding affinity in kinase inhibitors, while the Boc protection allows this moiety to be installed early in a multi-step synthetic sequence without interfering with subsequent cross-coupling or macrocyclization steps[4].
Sources
- 1. CAS:167938-56-9, (S)-(2-羟丙基)氨基甲酸叔丁酯-毕得医药 [bidepharm.com]
- 2. WO2023012323A1 - Compounds constituting c20-modified salinomycin derivatives, a method for obtaining the same, a composition containing the same and a use of said compounds - Google Patents [patents.google.com]
- 3. karger.com [karger.com]
- 4. 149990-27-2|tert-Butyl but-3-yn-1-ylcarbamate|BLD Pharm [bldpharm.com]
